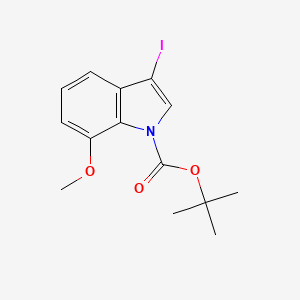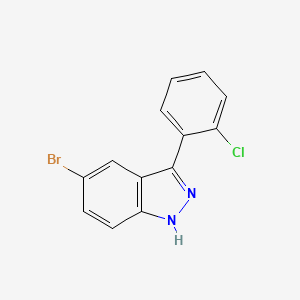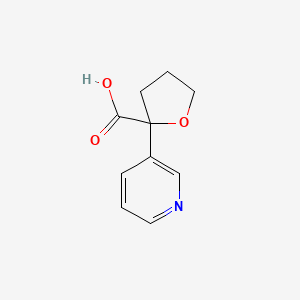
2-Bromo-N,N-dimethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethylethanamine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine and is commonly used as an intermediate in organic synthesis. The compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-dimethylethanamine hydrochloride can be synthesized through the bromination of N,N-dimethylethanamine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the amine group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and ammonia, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N,N-dimethylethanolamine and N,N-dimethylaminoethylamine.
Oxidation Reactions: Major products are N,N-dimethylethanamine N-oxide.
Reduction Reactions: The primary product is N,N-dimethylethanamine.
Scientific Research Applications
2-Bromo-N,N-dimethylethanamine hydrochloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethylethanamine hydrochloride involves the formation of reactive intermediates, such as halonium ions. These intermediates facilitate various chemical transformations, including halogen transfer and nucleophilic substitution. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethanamine hydrochloride
- 2-Iodo-N,N-dimethylethanamine hydrochloride
- N,N-Dimethylethanamine hydrobromide
Uniqueness
2-Bromo-N,N-dimethylethanamine hydrochloride is unique due to its specific reactivity profile, which is influenced by the bromine atom. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, including halogen transfer and nucleophilic substitution, highlights its importance in both research and industrial applications.
Properties
Molecular Formula |
C4H11BrClN |
|---|---|
Molecular Weight |
188.49 g/mol |
IUPAC Name |
2-bromo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI Key |
GPPJPLJOCJMMLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)



![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)



![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)



![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

